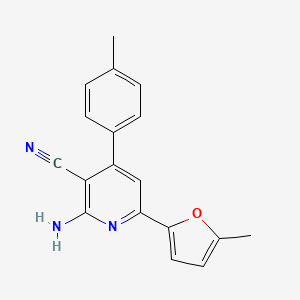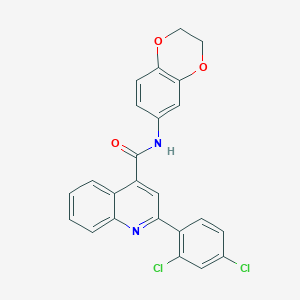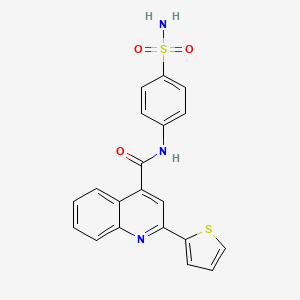![molecular formula C20H15N5O4S B10899571 (5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B10899571.png)
(5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidinedione core, a methoxyphenyl group, and a thiadiazolyl group, making it an interesting subject for chemical and biological studies.
準備方法
The synthesis of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidinedione core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step may involve the use of methoxy-substituted benzaldehydes or related compounds.
Attachment of the thiadiazolyl group: This can be done through cyclization reactions involving thiosemicarbazides and appropriate reagents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar compounds to 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE include other pyrimidinedione derivatives and thiadiazole-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 6-HYDROXY-5-((Z)-1-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]AMINO}METHYLIDENE)-3-PHENYL-2,4(3H)-PYRIMIDINEDIONE lies in its combination of a pyrimidinedione core with a methoxyphenyl and thiadiazolyl group, which may confer distinct chemical and biological properties.
特性
分子式 |
C20H15N5O4S |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
6-hydroxy-5-[(E)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15N5O4S/c1-29-14-9-7-12(8-10-14)17-23-24-19(30-17)21-11-15-16(26)22-20(28)25(18(15)27)13-5-3-2-4-6-13/h2-11,27H,1H3,(H,22,26,28)/b21-11+ |
InChIキー |
FESNVBXSAWSUHX-SRZZPIQSSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)N=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899489.png)
![2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899496.png)
![2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10899498.png)
![13-(difluoromethyl)-11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899506.png)

![6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B10899517.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899529.png)


![2-iodo-N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10899547.png)
![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene(2-chloro-6-ethoxybenzene-4,1-diyl)oxy]}diacetonitrile](/img/structure/B10899550.png)
![N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline](/img/structure/B10899557.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B10899577.png)
